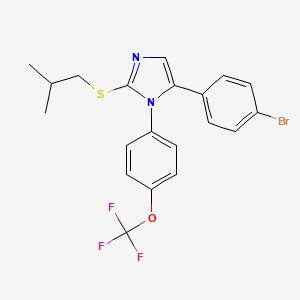

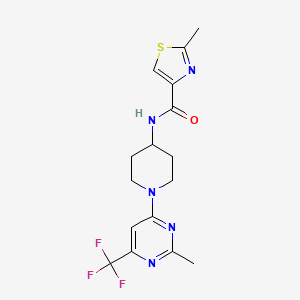

5-(4-bromophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

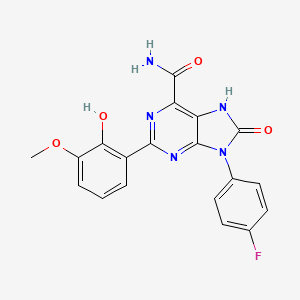

Unfortunately, there is limited information available on the specific compound “5-(4-bromophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole”. It is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring are a bromophenyl group, an isobutylthio group, and a trifluoromethoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available sources .Applications De Recherche Scientifique

Synthesis and Biological Activities

Antiarthritic and Analgesic Activity : A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, including compounds with structural similarities to the one , has been synthesized and evaluated for anti-inflammatory and analgesic properties. These compounds showed potent activities in models of rat adjuvant-induced arthritis and mouse analgesia assays, with some analogs outperforming standard drugs like phenylbutazone and indomethacin. This highlights the potential of imidazole derivatives in developing new antiarthritic drugs (Sharpe et al., 1985).

Eco-Friendly Synthesis Protocol : The synthesis of 2,4,5-trisubstituted-1H-imidazoles using a Brønsted acidic ionic liquid under solvent-free conditions has been reported. This method emphasizes an efficient, cleaner, and environmentally friendly approach to synthesizing imidazole derivatives, showcasing the compound's relevance in green chemistry applications (Banothu et al., 2017).

Potential Therapeutic Applications

Anticancer Potential : Imidazole derivatives have been synthesized and evaluated for their anticancer activities. One study focused on the design, synthesis, and antimicrobial activities of 1,2,3-triazole derivatives, indicating that these compounds exhibited potent antimicrobial activities against various pathogens. This suggests a potential pathway for developing new antimicrobial agents leveraging the structural backbone of imidazole derivatives (Zhao et al., 2012).

Synthesis of Heterocycles : Research into the synthetic applications of aryl radical building blocks for cyclization onto azoles, including imidazoles, has yielded new tri- and tetra-cyclic heterocycles. This work demonstrates the versatility of imidazole derivatives in constructing complex molecular architectures, which could be of interest in the development of novel pharmaceuticals and materials (Allin et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrF3N2OS/c1-13(2)12-28-19-25-11-18(14-3-5-15(21)6-4-14)26(19)16-7-9-17(10-8-16)27-20(22,23)24/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAVMPNXCAAHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

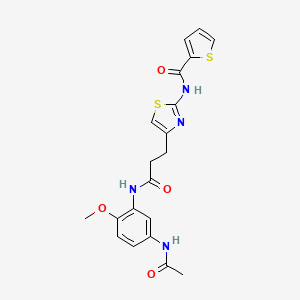

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2769306.png)

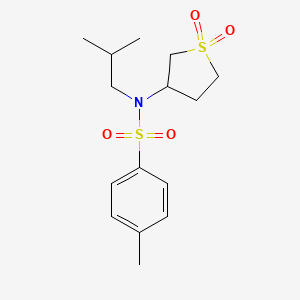

![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2769307.png)

![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)

methanone](/img/structure/B2769315.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)